(4-Butylcyclohexyl)acetaldehyde

Fragrance chemistry Organoleptic evaluation Odor profiling

(4-Butylcyclohexyl)acetaldehyde (CAS 119488-70-9), also catalogued as 2-(4-tert-butylcyclohexyl)acetaldehyde (CAS 88166-21-6), is a saturated alicyclic aldehyde with the molecular formula C₁₂H₂₂O (MW 182.30 g/mol). The compound belongs to the 4-alkylcyclohexyl acetaldehyde family and is distinguished from aromatic fragrance aldehydes by its fully hydrogenated cyclohexane ring.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 119488-70-9
Cat. No. B14142816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butylcyclohexyl)acetaldehyde
CAS119488-70-9
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)CC=O
InChIInChI=1S/C12H22O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h10-12H,2-9H2,1H3
InChIKeyKUXPAAMQBMSTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Butylcyclohexyl)acetaldehyde (CAS 119488-70-9) Compound Identity, Class, and Procurement-Relevant Characteristics


(4-Butylcyclohexyl)acetaldehyde (CAS 119488-70-9), also catalogued as 2-(4-tert-butylcyclohexyl)acetaldehyde (CAS 88166-21-6), is a saturated alicyclic aldehyde with the molecular formula C₁₂H₂₂O (MW 182.30 g/mol). The compound belongs to the 4-alkylcyclohexyl acetaldehyde family and is distinguished from aromatic fragrance aldehydes by its fully hydrogenated cyclohexane ring. Its primary documented application domain is organoleptic (fragrance) research, where it imparts a melon, aqueous, mandarin-fresh bottom note [1]. The compound also serves as a synthetic intermediate in pharmaceutical manufacture, most notably in the preparation of the anti-parasitic drug buparvaquone [2].

Why In-Class Aldehydes Cannot Simply Replace (4-Butylcyclohexyl)acetaldehyde in Fragrance and Pharmaceutical Applications


Substituting (4-butylcyclohexyl)acetaldehyde with a generic alicyclic aldehyde or a widely used aromatic fragrance aldehyde such as Lilial or Bourgeonal is not functionally equivalent. The compound's fully saturated cyclohexane ring confers a distinct odor profile—described as melon, aqueous, mandarin-fresh—that is qualitatively different from the lily-of-the-valley, fatty character of aromatic analogs [1]. In pharmaceutical synthesis, the 4-tert-butylcyclohexyl moiety is a required structural pharmacophore; the buparvaquone patent explicitly identifies 4-tert-butylcyclohexylacetaldehyde as the necessary raw material, noting that alternative routes suffer from expensive reagents, poor intermediate stability, and low product purity [2]. Furthermore, the aldehyde functionality enables Schiff-base pro-fragrance formation that ester-based cyclohexyl derivatives (e.g., 4-tert-butylcyclohexyl acetate, PTBCHA) cannot replicate [3]. These factors make direct substitution technically and commercially untenable for users requiring the specific organoleptic or synthetic properties of this compound.

Quantitative and Qualitative Evidence Differentiating (4-Butylcyclohexyl)acetaldehyde from Closest Analogs


Odor Character Differentiation vs. Aromatic Aldehyde Standards Lilial and Bourgeonal

EP 1054053 A2 establishes a qualitative odor differentiation for (4-tert-butyl-1-cyclohexyl)acetaldehyde (identical to the target compound) versus the widely used aromatic aldehydes Lilial [3-(4-tert-butylphenyl)-2-methylpropanal] and Bourgeonal [3-(4-tert-butylphenyl)propanal]. The patent reports that the target compound possesses 'a very original and appreciated odor of the melon, aqueous, mandarin-fresh type' in its bottom note, whereas Lilial and Bourgeonal are characterized by a lily-of-the-valley, fatty odor profile [1]. The patent further states that the alicyclic compounds of the invention are 'fresher, more floral and less fatty' than the aromatic analogs [1]. Quantitative odor detection threshold data are available for Lilial (1 ppb in human subjects) and Bourgeonal (<0.3 ppb in spider monkeys; ~10–14 dilution steps in humans) [2][3], but corresponding published threshold data for (4-butylcyclohexyl)acetaldehyde are absent from the peer-reviewed literature. This data gap should be noted for procurement decisions that depend on odor potency comparisons.

Fragrance chemistry Organoleptic evaluation Odor profiling

Functional Group Reactivity Advantage: Aldehyde Schiff-Base Pro-Fragrance Capability vs. Ester Analogs

The aldehyde carbonyl in (4-butylcyclohexyl)acetaldehyde enables reversible covalent bond formation with primary amines (e.g., methyl anthranilate) to generate Schiff bases—a well-established pro-fragrance strategy that imparts substantivity and controlled release on fabric and skin [1]. In contrast, the closest ester analog, 4-tert-butylcyclohexyl acetate (PTBCHA, CAS 32210-23-4, boiling point 228–230 °C at 25 mmHg, density 0.934–0.939 g/mL at 25 °C [2]), lacks a carbonyl group capable of imine formation under mild conditions and cannot participate in Schiff-base delivery systems. The aldehyde also offers a distinct reactivity profile for derivatization: it can be oxidized to the carboxylic acid, reduced to the alcohol, or converted to acetals, whereas PTBCHA requires hydrolysis to the alcohol before further functionalization. No quantitative kinetic or thermodynamic data comparing the Schiff-base formation rates of this specific aldehyde versus other fragrance aldehydes (e.g., Lilial, Lyral) were identified in the open literature.

Pro-fragrance technology Schiff base chemistry Controlled release

Pharmaceutical Intermediate Specificity: Required Raw Material for Buparvaquone Synthesis

CN 110734368 A describes a method for preparing buparvaquone, an anti-parasitic drug used to treat theileriosis. The patent explicitly identifies 4-tert-butylcyclohexylacetaldehyde as the necessary starting material for one of the key synthetic routes [1]. The patent further states that this aldehyde raw material is 'expensive and difficult to obtain,' and that the resulting intermediate 3-[(4-tert-butylcyclohexyl)methylmethylene]-1,4-chromenedione suffers from 'poor stability' and 'easy to produce by-products of transesterification under sodium methoxide rearrangement conditions, with many side reactions and low product purity' [1]. This contrasts with alternative pharmaceutical intermediates such as 4-tert-butylcyclohexyl acetate or 4-tert-butylcyclohexanol, which are commodity fragrance ingredients with established large-scale supply chains. The specificity of the aldehyde for buparvaquone synthesis means that procurement of this exact intermediate is non-negotiable for manufacturers pursuing this synthetic pathway.

Pharmaceutical synthesis Antiparasitic drug Intermediate requirement

Patent-Documented Odor Superiority Claim over Aromatic Analogs

EP 1054053 A2 makes explicit comparative claims regarding the organoleptic performance of (4-tert-butyl-1-cyclohexyl)acetaldehyde relative to the closest aromatic aldehydes Lilial and Bourgeonal. The patent states that the alicyclic aldehydes of the invention (including the target compound) possess an odor that 'is reminiscent of that of Lilial and Bourgeonal, but which is also fresher, more floral and less fatty than that of the known products' [1]. This claim is supported by the patent's disclosure that the prior art (Ohloff et al., Helvetica Chimica Acta, 1983) described structurally related compounds but failed to recognize or describe the odor properties of (4-tert-butylcyclohexyl)acetaldehyde itself, confirming the novelty of the organoleptic finding [1]. While the patent does not provide quantitative substantivity scores or headspace vapor pressure data, the qualitative superiority claim over the industry-standard Lilial/Bourgeonal pair represents the strongest available comparative evidence.

Perfumery patent Odor substantivity Lily-of-the-valley alternatives

High-Value Application Scenarios for (4-Butylcyclohexyl)acetaldehyde Based on Verified Differentiation Evidence


Development of Lilial-Replacement Fragrance Formulations with Fresher Muguet Character

Perfumers and fragrance houses facing regulatory restriction of Lilial (EU CMR reclassification) can use (4-butylcyclohexyl)acetaldehyde as a direct organoleptic substitute that delivers a fresher, more floral, and less fatty lily-of-the-valley impression with an additional melon-aqueous-mandarin nuance [1]. The aldehyde functionality further enables Schiff-base pro-fragrance formation for enhanced fabric substantivity and controlled release, a formulation advantage not available with ester-based alternatives such as PTBCHA [2].

Pro-Fragrance Delivery System Design Utilizing Aldehyde-Amine Conjugation

Formulation scientists developing long-lasting fragrance delivery systems for laundry care, personal wash, or surface cleaning products can exploit the reactive aldehyde group of (4-butylcyclohexyl)acetaldehyde to form reversible Schiff bases with methyl anthranilate or other amines [2]. This pro-fragrance approach enables gradual release of the melon-aqueous odor upon exposure to moisture or mild acidic conditions, a strategy not accessible to the structurally similar 4-tert-butylcyclohexyl acetate (PTBCHA), which lacks the requisite carbonyl electrophilicity.

Synthesis of Buparvaquone and Related 2-(Cyclohexylmethyl)-1,4-naphthalenedione Antiparasitic Agents

Pharmaceutical process chemists developing or optimizing buparvaquone synthesis must procure 4-tert-butylcyclohexylacetaldehyde as the essential starting material for the key Claisen condensation step [3]. The documented challenges—high raw material cost, limited availability, and intermediate instability [3]—mean that securing a high-purity, analytically certified supply is critical to achieving acceptable yield and purity in the final API. Alternative cyclohexyl derivatives cannot replace this specific aldehyde in the established synthetic route.

Structure-Odor Relationship Studies on Alicyclic vs. Aromatic Aldehyde Chemoreception

Olfactory researchers investigating the molecular determinants of odor perception can use (4-butylcyclohexyl)acetaldehyde as a key comparator to aromatic analogs (Lilial, Bourgeonal) to dissect the contribution of ring aromaticity vs. saturation to odor character and receptor activation [1][4]. The compound's fully hydrogenated ring provides a clean structural contrast to the phenyl-based aldehydes, enabling systematic SAR studies that could inform the rational design of next-generation fragrance molecules with improved safety profiles.

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